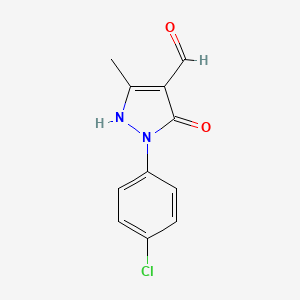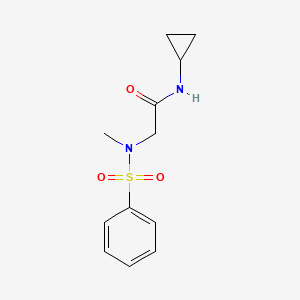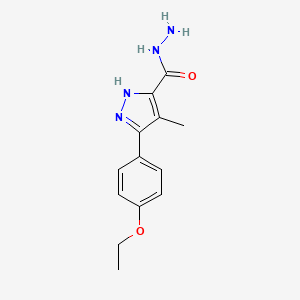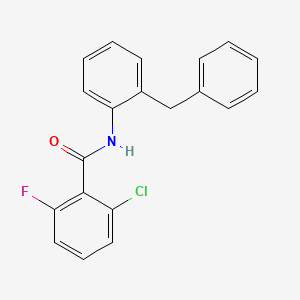![molecular formula C14H8ClF3N2O3 B5874508 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide CAS No. 34490-01-2](/img/structure/B5874508.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.
Métodos De Preparación
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Análisis De Reacciones Químicas
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group can lead to the formation of an amine derivative .
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and the target organism or system .
Comparación Con Compuestos Similares
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide can be compared with other trifluoromethylbenzenes, such as:
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
These compounds share similar structural features but differ in their functional groups and specific applications.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-10-6-5-8(14(16,17)18)7-11(10)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQFRROFIDZWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206371 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34490-01-2 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34490-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B5874426.png)
![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)
![3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide](/img/structure/B5874442.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B5874451.png)


![Methyl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]benzoate](/img/structure/B5874486.png)


![2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole](/img/structure/B5874497.png)
![[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B5874502.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(morpholin-4-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
